molecular formula C10H12BF3KNO2 B1412262 Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate CAS No. 1705578-32-0

Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate

Cat. No. B1412262
M. Wt: 285.11 g/mol
InChI Key: GEOHYWYYXXGLAA-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate is a type of potassium trifluoroborate salt . Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

Potassium trifluoroborates can be prepared through various methods. One such method involves the decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are also used in Suzuki–Miyaura-type reactions .

Scientific Research Applications

Alanine Derivatives Synthesis

Potassium trifluoro(organo)borates, which include Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate, have been used for synthesizing alanine derivatives. These organoboron derivatives react with dehydroamino esters, catalyzed by rhodium complexes, to form alanine derivatives with various amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Access to Enantioenriched Alpha-amino Esters

Potassium trifluoro(organo)borates are also utilized in the synthesis of protected alpha-amino esters with high yields and enantiomeric excesses. This process involves conjugate addition mediated by a chiral rhodium catalyst and in situ enantioselective protonation, revealing the potential for fine-tuning the ester moiety for increased levels of enantioselectivity (Navarre, Martinez, Genêt, & Darses, 2008).

Formation of Imines

Another significant application is the formation of a variety of imines through condensation of amides or amines with carbonyl compounds. This method, involving Tris(2,2,2-trifluoroethyl)borate, is noted for its operational simplicity and does not require special workup or isolation procedures (Reeves et al., 2015).

Organic Chemistry Applications

In organic chemistry, potassium trifluoro(organo)borates have shown promising reactivity in transmetallation reactions with transition metals and are more reactive than boronic acids or esters. They are highly stable organoboron derivatives with varied reactivity, including the intermediate formation of difluoroboranes (Darses & Genêt, 2003).

Safety And Hazards

Potassium trifluoroborates can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Potassium trifluoroborates, due to their stability and versatility in reactions, have the potential to expand the palette of available boron reagents for cross-coupling reactions . This suggests a promising future direction in the field of organic synthesis.

properties

IUPAC Name

potassium;trifluoro-[3-(2-methoxyanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO2.K/c1-17-9-5-3-2-4-8(9)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOHYWYYXXGLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=CC=C1OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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